molecular formula C12H7Cl2NOS B15110911 2,6-Dichloro-4-(phenylthioazamethylene)cyclohexa-2,5-dien-1-one

2,6-Dichloro-4-(phenylthioazamethylene)cyclohexa-2,5-dien-1-one

Cat. No.: B15110911
M. Wt: 284.2 g/mol
InChI Key: QWUAHQFGGCLZGJ-UHFFFAOYSA-N
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Description

2,6-Dichloro-4-(phenylthioazamethylene)cyclohexa-2,5-dien-1-one is a complex organic compound characterized by its unique structure, which includes dichloro and phenylthio groups attached to a cyclohexa-2,5-dien-1-one ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-4-(phenylthioazamethylene)cyclohexa-2,5-dien-1-one typically involves the reaction of 2,6-dichlorophenol with phenylthioacetamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-4-(phenylthioazamethylene)cyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions include various quinones, hydroquinones, and substituted derivatives, which can be further utilized in different applications .

Scientific Research Applications

2,6-Dichloro-4-(phenylthioazamethylene)cyclohexa-2,5-dien-1-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which 2,6-Dichloro-4-(phenylthioazamethylene)cyclohexa-2,5-dien-1-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Properties

Molecular Formula

C12H7Cl2NOS

Molecular Weight

284.2 g/mol

IUPAC Name

2,6-dichloro-4-phenylsulfanyliminocyclohexa-2,5-dien-1-one

InChI

InChI=1S/C12H7Cl2NOS/c13-10-6-8(7-11(14)12(10)16)15-17-9-4-2-1-3-5-9/h1-7H

InChI Key

QWUAHQFGGCLZGJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SN=C2C=C(C(=O)C(=C2)Cl)Cl

Origin of Product

United States

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